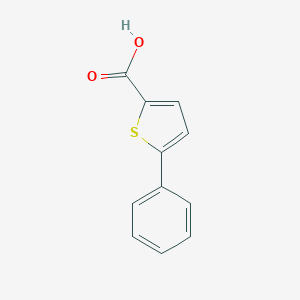

Ácido 5-feniltiofeno-2-carboxílico

Descripción general

Descripción

5-Phenylthiophene-2-carboxylic acid is a compound that has been studied for its potential use in various applications, including as a lead compound for new antirheumatic drugs. It is a derivative of thiophene, a heterocyclic compound that is known for its aromaticity and stability due to the presence of a sulfur atom in its ring structure. The phenyl group attached to the thiophene ring may contribute to the compound's pharmacological properties, as seen in the metabolite of esonarimod, which has been developed as an antirheumatic drug .

Synthesis Analysis

The synthesis of thiophene derivatives, including those with carboxylic acid functionalities, can be achieved through various methods. One approach involves the Fiesselmann reaction, which allows for the closure of the thiophene ring and the introduction of substituents such as alkyl chains or aryl groups . Another method described involves the synthesis of thieno[3,2-b]thiophene-2-carboxylic acids and their derivatives, which can form supramolecular liquid-crystalline complexes through intermolecular hydrogen bonding . Additionally, the electrosynthesis technique has been developed for the preparation of dihydrothiophene carboxylic acids, which can be influenced by the nature of the cation in the electrolyte used .

Molecular Structure Analysis

The molecular structure of 5-phenylthiophene-2-carboxylic acid derivatives plays a crucial role in their biological activity. Structure-activity relationship studies have indicated that certain derivatives, such as those with bromo or chloro substituents on the phenyl ring, exhibit potent suppressive effects against adjuvant-induced arthritis in rats . Furthermore, molecular docking simulations have been performed to predict the binding modes of these compounds within the active sites of target enzymes, suggesting that the 2-amino-5-phenylthiophene-3-carboxylic acid scaffold could be a promising template for anti-tuberculosis drugs .

Chemical Reactions Analysis

Thiophene-based derivatives can undergo various chemical reactions, including Suzuki cross-coupling reactions, which allow for the synthesis of a wide range of novel compounds with potential spasmolytic activity . Additionally, carboxylic acids and esters can be converted into S,S'-diphenyl acetals and phenyl sulfides using thexylphenylthioborane, demonstrating the versatility of thiophene carboxylic acids in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of polythiophene carboxylic acids have been studied, revealing unique behaviors such as pH-induced conformational changes from aggregated to extended states, which differ from common flexible polyelectrolytes like poly(acrylic acid) . The spectral transitions and titration behavior of these compounds are also of interest, as they can provide insights into the solution properties and potential applications of thiophene carboxylic acids in various fields .

Aplicaciones Científicas De Investigación

Papel en la química medicinal

Los análogos basados en tiofeno, como el ácido 5-feniltiofeno-2-carboxílico, han sido de interés para un número creciente de científicos como una posible clase de compuestos biológicamente activos . Desempeñan un papel vital para que los químicos medicinales mejoren los compuestos avanzados con una variedad de efectos biológicos .

Química industrial

Los derivados del tiofeno se utilizan en la química industrial . Como inhibidores de la corrosión, pueden proteger los metales de la corrosión, lo cual es un problema importante en muchas industrias .

Ciencia de los materiales

En el campo de la ciencia de los materiales, las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Estos semiconductores tienen aplicaciones en varios dispositivos electrónicos.

Transistores de efecto de campo orgánico (OFET)

Los derivados del tiofeno se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) . Los OFET son un tipo de transistor que utiliza un semiconductor orgánico en su canal.

Diodos emisores de luz orgánica (OLED)

Los derivados del tiofeno también se utilizan en la fabricación de diodos emisores de luz orgánica (OLED) . Los OLED son un tipo de diodo emisor de luz (LED) en el que la capa electroluminiscente emisora es una película de compuesto orgánico que emite luz en respuesta a una corriente eléctrica.

Propiedades farmacológicas

Las moléculas con el sistema de anillo de tiofeno exhiben muchas propiedades farmacológicas como anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroescleróticas .

Safety and Hazards

5-Phenylthiophene-2-carboxylic acid is irritating to eyes, respiratory system, and skin . It is advised to rinse immediately with plenty of water in case of eye contact, and wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes in case of skin contact .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with proteins such as tyrosine-protein phosphatase non-receptor type 1 and Genome polyprotein . These proteins play crucial roles in cellular signaling and viral replication, respectively.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also suggested to inhibit CYP1A2, an enzyme involved in drug metabolism .

Propiedades

IUPAC Name |

5-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMFBCDNJUZQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353040 | |

| Record name | 5-Phenylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19163-24-7 | |

| Record name | 5-Phenylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-2-thiophenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

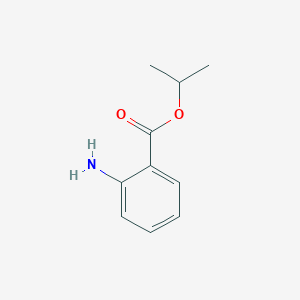

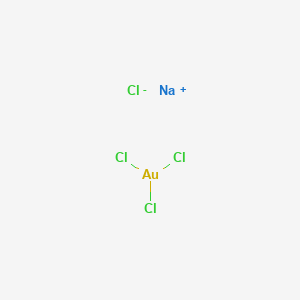

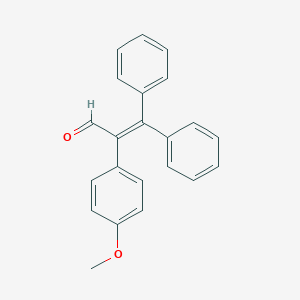

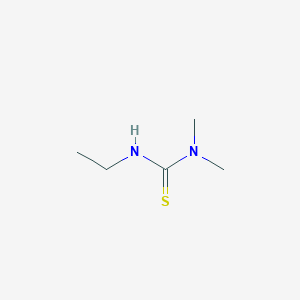

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)